molecular formula C8H15NO B13525201 3-((Tetrahydrofuran-2-yl)methyl)azetidine

3-((Tetrahydrofuran-2-yl)methyl)azetidine

Cat. No.: B13525201
M. Wt: 141.21 g/mol
InChI Key: PWULBFUGKBTOTF-UHFFFAOYSA-N
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Description

3-((Tetrahydrofuran-2-yl)methyl)azetidine: is a chemical compound with the molecular formula C9H17NO2. Its systematic name indicates that it contains an azetidine ring (a four-membered nitrogen-containing ring) with a tetrahydrofuran-2-ylmethyl substituent. The compound’s structure is as follows:

Structure: C9H17NO2\text{Structure: } \text{C}_9\text{H}_{17}\text{NO}_2 Structure: C9​H17​NO2​

Chemical Reactions Analysis

The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain elusive. Major products formed from these reactions would depend on the specific reaction pathway.

Scientific Research Applications

    Chemistry: It could serve as a building block for more complex molecules due to its unique structure.

    Biology: Investigating its interactions with biological systems may reveal novel properties.

    Medicine: Research might explore its potential as a drug candidate or therapeutic agent.

    Industry: If scalable synthesis methods are developed, it could find applications in materials science or fine chemicals production.

Mechanism of Action

Unfortunately, the precise mechanism by which 3-((Tetrahydrofuran-2-yl)methyl)azetidine exerts its effects remains unknown. Further studies are needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While information on similar compounds is scarce, researchers may compare it with other azetidine derivatives to highlight its uniqueness.

Remember that this compound’s research landscape is still unfolding, and additional studies will shed light on its properties and applications

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-(oxolan-2-ylmethyl)azetidine

InChI

InChI=1S/C8H15NO/c1-2-8(10-3-1)4-7-5-9-6-7/h7-9H,1-6H2

InChI Key

PWULBFUGKBTOTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC2CNC2

Origin of Product

United States

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